molecular formula C23H26ClN3O3S B1674004 [4,5-bis(4-methoxyphenyl)-1,3-thiazol-2-yl]-(4-methylpiperazin-1-yl)methanone;hydrochloride CAS No. 130717-51-0

[4,5-bis(4-methoxyphenyl)-1,3-thiazol-2-yl]-(4-methylpiperazin-1-yl)methanone;hydrochloride

Cat. No.: B1674004
CAS No.: 130717-51-0
M. Wt: 460.0 g/mol
InChI Key: YWMAVHIKOAOSFM-UHFFFAOYSA-N
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Description

FR122047 is a selective and orally active inhibitor of cyclooxygenase-1 (COX-1). It has been studied for its potential therapeutic effects, including antiplatelet, analgesic, and anti-inflammatory properties. The compound is known for its high selectivity towards COX-1, with an inhibitory concentration (IC50) of 28 nM .

Mechanism of Action

Target of Action

FR 122047 hydrochloride is a selective inhibitor of Cyclooxygenase-1 (COX-1) . COX-1 is an enzyme that plays a key role in the conversion of arachidonic acid to prostaglandins, which are lipid compounds that have diverse functions including roles in inflammation, pain, and fever.

Mode of Action

FR 122047 hydrochloride interacts with COX-1 by binding to its active site, thereby inhibiting the enzyme’s activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, leading to a decrease in the production of these compounds.

Biochemical Pathways

The primary biochemical pathway affected by FR 122047 hydrochloride is the arachidonic acid pathway . By inhibiting COX-1, FR 122047 hydrochloride reduces the production of prostaglandins from arachidonic acid . This can lead to downstream effects such as a reduction in inflammation, pain, and fever, which are often associated with high levels of prostaglandins.

Pharmacokinetics

It is known that the compound is orally active , suggesting that it can be absorbed through the gastrointestinal tract

Result of Action

The inhibition of COX-1 by FR 122047 hydrochloride leads to a decrease in the production of prostaglandins . This results in antiplatelet, analgesic, and anti-inflammatory effects . These effects can be beneficial in conditions where there is an overproduction of prostaglandins, such as in inflammation and pain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of FR122047 involves multiple steps, starting from commercially available starting materials. The key steps typically include:

    Formation of the Thiazole Ring: This involves the reaction of 4,5-bis(4-methoxyphenyl)-2-thiazolyl chloride with appropriate nucleophiles to form the thiazole ring.

    Piperazine Derivatization: The thiazole intermediate is then reacted with 4-methylpiperazine to form the final product.

The reaction conditions often involve the use of organic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), and the reactions are typically carried out under inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of FR122047 follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving high-performance liquid chromatography (HPLC) for purification. The use of automated reactors and continuous flow chemistry can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

FR122047 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the molecule, potentially altering its biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Halogenated reagents and nucleophiles are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield various reduced derivatives of the thiazole and piperazine rings.

Scientific Research Applications

FR122047 has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Aspirin: A non-selective COX inhibitor that affects both COX-1 and COX-2.

    Ibuprofen: Another non-selective COX inhibitor with anti-inflammatory and analgesic properties.

    Celecoxib: A selective COX-2 inhibitor used primarily for its anti-inflammatory effects.

Uniqueness of FR122047

FR122047 is unique due to its high selectivity for COX-1, which minimizes the gastrointestinal side effects commonly associated with non-selective COX inhibitors like aspirin and ibuprofen. This selectivity makes it a valuable tool for studying COX-1 specific pathways and for developing targeted therapies with fewer side effects .

Properties

IUPAC Name

[4,5-bis(4-methoxyphenyl)-1,3-thiazol-2-yl]-(4-methylpiperazin-1-yl)methanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O3S.ClH/c1-25-12-14-26(15-13-25)23(27)22-24-20(16-4-8-18(28-2)9-5-16)21(30-22)17-6-10-19(29-3)11-7-17;/h4-11H,12-15H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWMAVHIKOAOSFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C2=NC(=C(S2)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90926866
Record name [4,5-Bis(4-methoxyphenyl)-1,3-thiazol-2-yl](4-methylpiperazin-1-yl)methanone--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90926866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

460.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130717-51-0
Record name 1-((4,5-Bis(4-methoxyphenyl)-2-thiazoyl)carbonyl)-4-methylpiperazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130717510
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name [4,5-Bis(4-methoxyphenyl)-1,3-thiazol-2-yl](4-methylpiperazin-1-yl)methanone--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90926866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[4,5-bis(4-methoxyphenyl)-1,3-thiazol-2-yl]-(4-methylpiperazin-1-yl)methanone;hydrochloride
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[4,5-bis(4-methoxyphenyl)-1,3-thiazol-2-yl]-(4-methylpiperazin-1-yl)methanone;hydrochloride
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[4,5-bis(4-methoxyphenyl)-1,3-thiazol-2-yl]-(4-methylpiperazin-1-yl)methanone;hydrochloride
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[4,5-bis(4-methoxyphenyl)-1,3-thiazol-2-yl]-(4-methylpiperazin-1-yl)methanone;hydrochloride
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[4,5-bis(4-methoxyphenyl)-1,3-thiazol-2-yl]-(4-methylpiperazin-1-yl)methanone;hydrochloride
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[4,5-bis(4-methoxyphenyl)-1,3-thiazol-2-yl]-(4-methylpiperazin-1-yl)methanone;hydrochloride

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